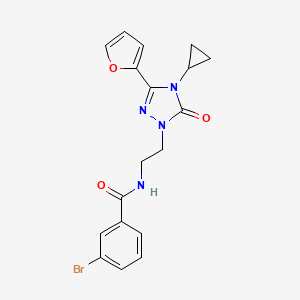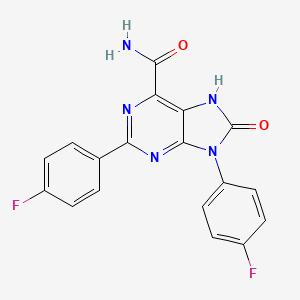
2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as BFC, is a synthetic compound that belongs to the class of purine analogues. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and biological properties.
Mécanisme D'action
2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exerts its biological effects by inhibiting the activity of various enzymes and proteins that are involved in key cellular processes. For example, it has been shown to inhibit the activity of DNA polymerase, which is essential for DNA replication and repair. Additionally, it has been shown to inhibit the activity of various kinases, which play a critical role in cell signaling and regulation.
Biochemical and Physiological Effects:
2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the replication of various viruses. Additionally, it has been shown to have neuroprotective effects, such as reducing the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide in lab experiments is its high potency and specificity. It has been shown to exhibit potent biological activity at relatively low concentrations, which makes it an attractive candidate for further study. However, one of the main limitations of using 2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is its potential toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its therapeutic potential.
Orientations Futures
There are several exciting directions for future research on 2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide. One area of interest is its potential use in combination with other drugs to enhance their efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of 2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide and to identify potential targets for its use in the treatment of various diseases. Finally, the development of more efficient and cost-effective methods for synthesizing 2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide may help to facilitate its use in both basic and clinical research.
Méthodes De Synthèse
The synthesis of 2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves a multi-step process that requires a high degree of precision and expertise. The most common method for synthesizing 2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves the reaction of 4-fluoroaniline with 2,6-dichloropurine in the presence of a catalyst, followed by subsequent reactions with various reagents to produce the final product.
Applications De Recherche Scientifique
2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anti-cancer, anti-inflammatory, and anti-viral properties. Additionally, it has been investigated for its potential use in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2,9-bis(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N5O2/c19-10-3-1-9(2-4-10)16-22-13(15(21)26)14-17(24-16)25(18(27)23-14)12-7-5-11(20)6-8-12/h1-8H,(H2,21,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJRVULQNMQUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-bis(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

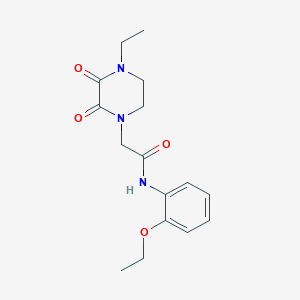
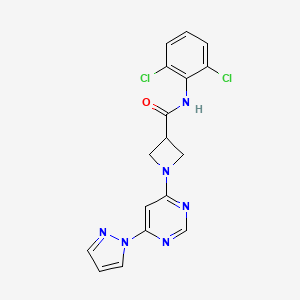
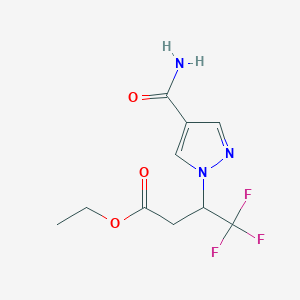
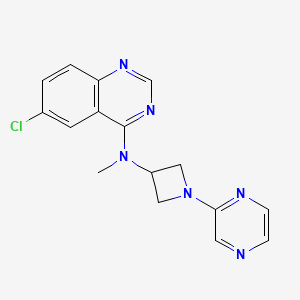

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2618640.png)
![N-[2-(4-Methylphenyl)-1-pyridin-2-ylethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2618643.png)


![6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2618646.png)
![1'-(2-Bromo-5-methoxybenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2618647.png)
![(3S)-1-Benzyl-6-(4-methylphenyl)sulfonyl-1,6-diazaspiro[3.3]heptan-3-ol](/img/structure/B2618649.png)
